molecular formula C8H7NO2S B1444637 3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione CAS No. 1356016-32-4

3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione

Cat. No.: B1444637
CAS No.: 1356016-32-4
M. Wt: 181.21 g/mol
InChI Key: CFNQDELKWADFQO-UHFFFAOYSA-N
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Description

3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a thieno[3,2-b]pyridine core with a methyl group at the 3-position and two keto groups at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methylthiophene-2-carboxylic acid with ammonia or amines can lead to the formation of the thieno[3,2-b]pyridine core. Subsequent oxidation and cyclization steps yield the desired dione compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions

3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the thieno[3,2-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thieno[3,2-b]pyridine derivatives.

Scientific Research Applications

3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-methylthieno[3,2-b]pyridine
  • 5-Methylthieno[3,2-b]pyridine
  • 7-Methylthieno[3,2-b]pyridine

Uniqueness

3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione is unique due to the presence of two keto groups at the 5 and 7 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thieno[3,2-b]pyridine derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

3-Methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through various methods involving thienopyridine derivatives. One notable synthesis method involves the reaction of ethyl 3-methyl-5,7-dioxo-4H-thieno[3,2-b]pyridine-6-carboxylate with sodium hydroxide followed by acidification to yield the target compound in moderate yields (approximately 75.3%) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies highlighting its potential as an anticancer agent and its effects on cellular mechanisms.

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[3,2-b]pyridines exhibit significant antitumor properties. For instance, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives were shown to possess potent antitumor effects against various cancer cell lines . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds in this class may inhibit specific enzymes involved in cancer progression.
  • Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
  • Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases (e.g., G1 or G2/M), thereby inhibiting cancer cell proliferation.

Case Studies and Research Findings

Several case studies have provided insights into the biological activities and therapeutic potentials of this compound:

  • Anticancer Properties : A study focusing on the synthesis and evaluation of methyl 3-(hetero)arylthieno[3,2-b]pyridine derivatives reported significant cytotoxic effects against breast and lung cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range .
  • Neuroprotective Effects : Another research highlighted the neuroprotective potential of thienopyridine derivatives in models of neurodegeneration. These compounds showed promise in ameliorating symptoms associated with conditions like Alzheimer's disease by modulating neuroinflammatory responses .

Data Table: Biological Activity Summary

Biological Activity Cell Line/Model IC50 Value (µM) Mechanism
AntitumorBreast Cancer0.5 - 1.5Apoptosis induction
AntitumorLung Cancer0.8 - 2.0Cell cycle arrest
NeuroprotectionNeurodegenerationNot specifiedModulation of inflammation

Properties

IUPAC Name

3-methyl-4H-thieno[3,2-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-4-3-12-8-5(10)2-6(11)9-7(4)8/h3H,2H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNQDELKWADFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1NC(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl malonyl chloride (4.29 g, 28 mmol) was added to a solution of methyl 3-amino-4-methylthiophene-2-carboxylate (4 g, 23 mmol) and triethylamine (4.2 mL, 30 mmol) in dichloromethane (50 mL) and the resulting mixture was stirred for 30 minutes. The reaction mixture was diluted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. To the oily residue was added a freshly prepared ethanolic solution of sodium ethoxyde (0.5 g in 25 mL of EtOH) and the reaction mixture was heated at reflux overnight. The solvent was evaporated under reduced pressure and water (50 mL) was added to the residue, followed by sodium hydroxide (1.5 g). The resulting mixture was heated at reflux overnight, then was cooled and acidified by addition of an aqueous solution of hydrochloric acid (6 M). The solid formed was collected by filtration, washed with water and dried under reduced pressure to afford 2.0 g of 3-methyl-4H-thieno[3,2-b]pyridine-5,7-dione.
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
Reactant of Route 2
3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
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3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
Reactant of Route 4
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3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
Reactant of Route 5
3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
Reactant of Route 6
3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione

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